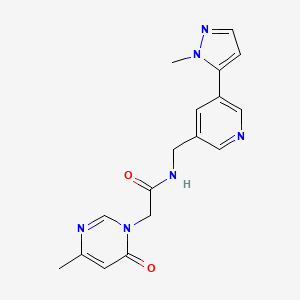![molecular formula C17H16N4O3S2 B2473881 4-(pyrrolidin-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 899734-46-4](/img/structure/B2473881.png)
4-(pyrrolidin-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(pyrrolidin-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4-ones . These compounds are known for their potential therapeutic applications in various diseases .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-ones involves a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine . The synthesis process is characterized by step economy, reduced catalyst loading, and easy purification .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidin-1-ylsulfonyl group and a thieno[2,3-d]pyrimidin-4-yl group . The modelling studies demonstrated that the compound is involved in three hydrogen bonds with ASN226, THR187 and ASP228, and two aromatic interactions with TYR78 and PHE283 .Applications De Recherche Scientifique
Anticancer Activity
Overview: This compound has been investigated for its potential as an anticancer agent. Researchers have designed and synthesized derivatives of thieno[2,3-d]pyrimidine to specifically target VEGFR-2 (vascular endothelial growth factor receptor 2), a protein involved in angiogenesis and tumor growth .
Findings:- In Vitro Testing : The compound was tested in vitro against two cancer cell lines: MCF-7 (breast cancer) and HepG2 (liver cancer). Compound 18 demonstrated strong anti-VEGFR-2 activity with an IC50 value of 0.084 μM. It also exhibited excellent proliferative effects against both MCF-7 and HepG2 cells .
- Cell Cycle Arrest and Apoptosis : Compound 18 induced cell cycle arrest in the G2/M phase and promoted apoptosis in MCF-7 cells. Apoptosis was triggered by increasing BAX expression (3.6-fold) and decreasing Bcl-2 expression (3.1-fold). Additionally, it elevated caspase-8 (2.6-fold) and caspase-9 (5.4-fold) levels .
- Computational Insights : Molecular docking and dynamics simulations revealed the structural and energetic features of the VEGFR-2-18 complex. The compound was found to bind effectively to the target protein. DFT studies provided insights into its electronic properties .
- ADMET and Toxicity : Computational studies suggested that compound 18 holds promise as an anticancer agent. ADMET (absorption, distribution, metabolism, excretion, and toxicity) assessments were conducted to evaluate its potential for drug development .
Antiproliferative Activity
Overview: Another derivative of this compound, (2-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone , has shown strong antiproliferative effects against cancer cells .
Findings:- Mechanism : Compound 20 inhibited tubulin polymerization (IC50 = 1.6 μM) and induced G2/M cell cycle arrest and apoptosis via the mitochondrial pathway .
PDE10A Inhibition
Overview: A compound with a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one scaffold showed significant inhibitory activity against PDE10A (phosphodiesterase 10A) .
Findings:- Binding Interactions : Molecular modeling studies revealed hydrogen bonds with specific amino acids (ASN226, THR187, and ASP228) and aromatic interactions with TYR78 and PHE283 .
These findings highlight the potential of thieno[2,3-d]pyrimidine derivatives in cancer research and other therapeutic applications. Further studies and drug development efforts are warranted to explore their full capabilities. 🌟
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is tubulin and Phosphodiesterase10A (PDE10A) . Tubulin is a globular protein and is the main constituent of microtubules in cells, playing a crucial role in cell division. PDE10A is an enzyme that breaks down cyclic nucleotides, playing a key role in signal transduction in neurons .
Mode of Action
This compound exhibits strong antiproliferative activities against cancer cell lines . It can significantly inhibit tubulin polymerization , leading to the disruption of microtubule dynamics, which is critical for cell division. This results in the induction of G2/M arrest and apoptosis through the mitochondrial pathway .
In the case of PDE10A, the compound inhibits the enzyme, leading to an increase in the levels of cyclic nucleotides, which can potentiate certain receptor signaling pathways .
Biochemical Pathways
The compound affects the microtubule dynamics in cells by inhibiting tubulin polymerization . This disrupts the normal cell cycle, particularly the transition from the G2 phase to the M phase, leading to cell cycle arrest .
In the context of PDE10A inhibition, it affects the cAMP/protein kinase A (PKA) signaling pathway . This can lead to the potentiation of certain receptor signaling pathways, such as D1-receptor signaling and adenosine A2A receptor signaling .
Result of Action
The compound’s action results in the significant inhibition of cancer cell proliferation . It also induces apoptosis, a form of programmed cell death, through the mitochondrial pathway . Furthermore, it can suppress the migration of cancer cells and the formation of a vascular network .
Propriétés
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c22-16(20-15-14-7-10-25-17(14)19-11-18-15)12-3-5-13(6-4-12)26(23,24)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9H2,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPCKQDXGRSKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrrolidin-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2473799.png)
![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2473801.png)
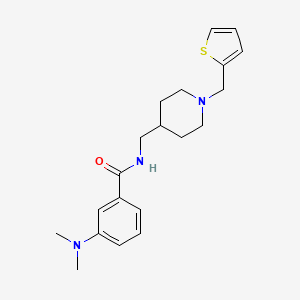
![7-(4-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473803.png)

![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2473809.png)
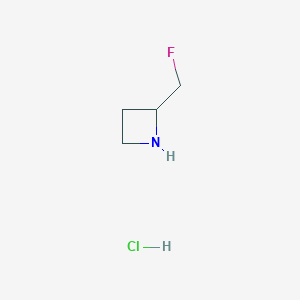
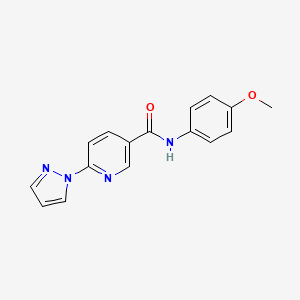
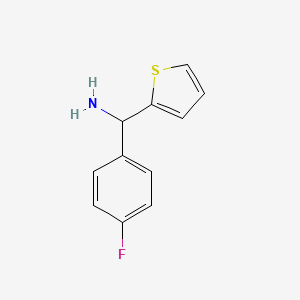
![rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis](/img/structure/B2473814.png)
![Methyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2473816.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2473820.png)
